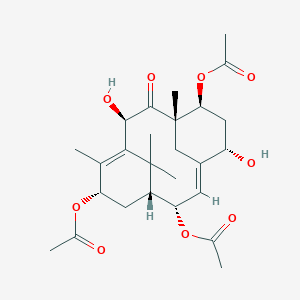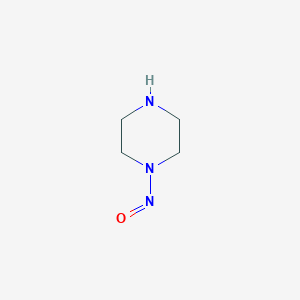
10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine
概要
説明
10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine, also known as flupenthixol, is a neuroleptic drug that belongs to the phenothiazine class. It is commonly used in the treatment of various mental disorders, including schizophrenia and bipolar disorder. Flupenthixol has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
作用機序
The mechanism of action of 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine is primarily through its antagonism of dopamine receptors in the brain. By blocking dopamine receptors, 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine reduces the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This mechanism of action is shared by other antipsychotic drugs and is thought to be responsible for their therapeutic effects.
生化学的および生理学的効果
Flupenthixol has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the levels of dopamine and other neurotransmitters in the brain, as well as to alter the activity of various signaling pathways. Flupenthixol has also been shown to have effects on the immune system and on various organs and tissues in the body.
実験室実験の利点と制限
One advantage of using 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine in lab experiments is its well-established mechanism of action and therapeutic effects. This makes it a useful tool for investigating the role of dopamine and other neurotransmitters in the brain. However, 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine also has a number of limitations, including its potential for side effects and its narrow therapeutic window. Additionally, the use of 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine in animal studies may not accurately reflect its effects in humans.
将来の方向性
There are a number of potential future directions for research on 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine. One area of interest is the development of new drugs that target dopamine receptors in a more selective and specific manner. Additionally, there is interest in investigating the potential therapeutic applications of 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine in other areas, such as drug addiction and neurodegenerative diseases. Finally, further research is needed to better understand the long-term effects of 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine on the brain and on other organs and tissues in the body.
科学的研究の応用
Flupenthixol has been used extensively in scientific research for its potential therapeutic applications in mental disorders. It has been shown to be effective in reducing symptoms of schizophrenia, bipolar disorder, and other mental illnesses. Additionally, 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine has been used in animal studies to investigate the role of dopamine receptors in the brain and the mechanisms underlying drug addiction.
特性
IUPAC Name |
10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3S/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25/h1-2,4-7,14,24H,3,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYRFBRPGFAPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327304 | |
| Record name | NSC644575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine | |
CAS RN |
2804-16-2 | |
| Record name | N-Desmethyl trifluoperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC644575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL TRIFLUOPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEX2XQ7T4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)




![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)